(2,2-Dimethyl-1-phenylpropyl)(methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dimethyl-1-phenylpropyl)(methyl)amine is an organic compound with the molecular formula C12H19N and a molecular weight of 177.29 g/mol . It is a secondary amine, characterized by the presence of a phenyl group attached to a propyl chain, which is further substituted with two methyl groups and a methylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-1-phenylpropyl)(methyl)amine typically involves the alkylation of 2,2-dimethyl-1-phenylpropanol with methylamine. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by nucleophilic substitution with methylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The reaction would likely be carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction and improve the solubility of the reactants .
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethyl-1-phenylpropyl)(methyl)amine undergoes several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Corresponding amine or alkane.
Substitution: Various substituted phenyl derivatives depending on the specific reaction conditions.
Scientific Research Applications
(2,2-Dimethyl-1-phenylpropyl)(methyl)amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (2,2-Dimethyl-1-phenylpropyl)(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(2,2-Dimethyl-1-phenylpropyl)amine: Lacks the methyl group attached to the nitrogen atom.
(2,2-Dimethyl-1-phenylpropyl)(ethyl)amine: Contains an ethyl group instead of a methyl group attached to the nitrogen atom.
(2,2-Dimethyl-1-phenylpropyl)(isopropyl)amine: Contains an isopropyl group instead of a methyl group attached to the nitrogen atom.
Uniqueness
(2,2-Dimethyl-1-phenylpropyl)(methyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group on the nitrogen atom influences its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H19N |
---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
N,2,2-trimethyl-1-phenylpropan-1-amine |
InChI |
InChI=1S/C12H19N/c1-12(2,3)11(13-4)10-8-6-5-7-9-10/h5-9,11,13H,1-4H3 |
InChI Key |
FQKIRADYUBMZIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.